molecular formula C13H16BrNO B1446120 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde CAS No. 1699993-22-0

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Cat. No.: B1446120
CAS No.: 1699993-22-0
M. Wt: 282.18 g/mol
InChI Key: SCBBYRRTKGMGNZ-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C13H16BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a 4-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde typically involves the bromination of 4-(4-methylpiperidin-1-yl)benzaldehyde. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually performed under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of 2-azido-4-(4-methylpiperidin-1-yl)benzaldehyde or 2-thiocyanato-4-(4-methylpiperidin-1-yl)benzaldehyde.

    Oxidation: Formation of 2-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid.

    Reduction: Formation of 2-Bromo-4-(4-methylpiperidin-1-yl)benzyl alcohol.

Scientific Research Applications

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the piperidine ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)benzaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid: An oxidized form of the compound with different chemical properties.

    2-Azido-4-(4-methylpiperidin-1-yl)benzaldehyde: A substitution product with an azido group instead of bromine.

Uniqueness

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the 4-methylpiperidin-1-yl group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-10-4-6-15(7-5-10)12-3-2-11(9-16)13(14)8-12/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBBYRRTKGMGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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